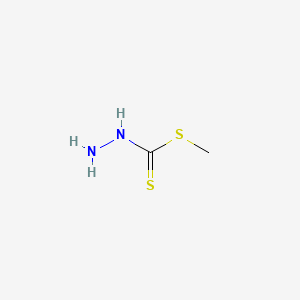

Methyl hydrazinecarbodithioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4423. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-aminocarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAXBOIRSPXAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063835 | |

| Record name | Hydrazinecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydrazinecarbodithioic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5397-03-5 | |

| Record name | Methyldithiocarbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrazinecarbodithioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbodithioic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl dithiocarbazinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl dithiocarbazate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2L2YRR7MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of S-methyldithiocarbazate (SMDTC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyldithiocarbazate (SMDTC), with the chemical formula C₂H₆N₂S₂, is a versatile precursor in synthetic chemistry, particularly in the development of Schiff bases and their metal complexes. These derivatives have garnered significant interest in medicinal and materials science due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of SMDTC, detailed experimental protocols for its synthesis and derivatization, and a summary of its key characterization data.

Chemical Properties of S-methyldithiocarbazate (SMDTC)

The chemical behavior of SMDTC is dictated by the presence of multiple functional groups: the amine (-NH₂), the thioamide (-C(=S)NH-), and the S-methyl (-SCH₃) moieties. This unique combination allows for a variety of chemical transformations, most notably the condensation reaction of the primary amine with aldehydes and ketones to form Schiff bases.

Physical Properties

A summary of the key physical properties of SMDTC is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₂S₂ | [2] |

| Molecular Weight | 122.22 g/mol | [2] |

| Appearance | Liquid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, DMF, acetone, and chloroform at room temperature.[3] | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of SMDTC and its derivatives. Key spectroscopic data are summarized in Table 2.

| Spectroscopic Technique | Key Features and Assignments | Reference |

| ¹H NMR | The proton NMR spectrum of SMDTC Schiff bases typically shows a characteristic singlet for the S-CH₃ protons. The chemical shift of the N-H proton of the dithiocarbazate moiety is also a key diagnostic signal. | |

| ¹³C NMR | The carbon NMR spectrum of SMDTC derivatives is characterized by a downfield signal for the C=S carbon, confirming the thione tautomeric form in solution. | [3] |

| IR Spectroscopy | The infrared spectrum of SMDTC Schiff bases displays characteristic bands for the N-H, C=N (imine), N-N, and C=S stretching vibrations. The disappearance of the N-H stretching band upon complexation with metal ions indicates deprotonation. | [3] |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of SMDTC and its derivatives. |

Crystallographic Data

The solid-state structure of SMDTC derivatives, particularly their Schiff bases and metal complexes, has been extensively studied using X-ray crystallography. These studies reveal important information about bond lengths, bond angles, and intermolecular interactions. A representative example of crystallographic data for a Schiff base derived from S-methyldithiocarbazate is presented in Table 3.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 | [4] |

| Unit Cell Dimensions | a = 6.8540(2) Å, b = 8.3022(2) Å, c = 11.5243(4) Å, α = 79.8186(13)°, β = 90.5224(14)°, γ = 72.1362(13)° | [4] |

| Key Structural Feature | The molecule exists in the thione form. | [4] |

Experimental Protocols

Synthesis of S-methyldithiocarbazate (SMDTC)

The synthesis of SMDTC is typically achieved through a two-step process involving the reaction of hydrazine with carbon disulfide to form a dithiocarbazate salt, followed by methylation.

Materials:

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide

-

Methyl iodide

-

Ethanol

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in an ice bath.

-

Hydrazine hydrate is added to the cooled solution.

-

Carbon disulfide is added dropwise to the stirred reaction mixture while maintaining a low temperature. A yellow oil, potassium dithiocarbazate, will separate.

-

Methyl iodide is then added in batches to the reaction mixture.

-

The reaction is allowed to proceed for several hours.

-

The resulting S-methyldithiocarbazate is collected and can be recrystallized from ethanol.

Synthesis of a Schiff Base from SMDTC

A general procedure for the synthesis of a Schiff base from SMDTC and an aldehyde or ketone is as follows:

Materials:

-

S-methyldithiocarbazate (SMDTC)

-

An appropriate aldehyde or ketone

-

Absolute ethanol

Procedure:

-

SMDTC is dissolved in hot absolute ethanol.

-

An equimolar amount of the aldehyde or ketone, also dissolved in absolute ethanol, is added to the SMDTC solution.

-

The reaction mixture is refluxed for a specified period.

-

Upon cooling, the Schiff base product precipitates out of the solution.

-

The precipitate is filtered, washed with cold ethanol, and dried.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of an S-methyldithiocarbazate Schiff base and its subsequent metal complex, followed by comprehensive characterization.

Caption: Synthesis and characterization workflow for SMDTC derivatives.

Stability and Reactivity

The primary reactivity of SMDTC lies in the nucleophilic nature of its terminal amine group, which readily undergoes condensation with carbonyl compounds. The resulting Schiff bases are often stable, crystalline solids. The dithiocarbazate moiety can exist in thione-thiol tautomeric forms, with the thione form generally being more stable.

Conclusion

S-methyldithiocarbazate is a fundamentally important building block in the synthesis of a diverse range of Schiff bases and their metal complexes. Its chemical properties, characterized by the interplay of its amine, thioamide, and S-methyl groups, allow for straightforward derivatization. The resulting compounds exhibit a wide array of interesting biological activities, making SMDTC a molecule of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its key chemical characteristics and the experimental approaches for its utilization in further research.

References

- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of Schiff Base Derived from S-Methyldithiocarbazate and Methylisatin | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

CAS number and molecular structure of Methyl hydrazinecarbodithioate

An In-depth Technical Guide to Methyl Hydrazinecarbodithioate for Researchers and Drug Development Professionals

Introduction

This compound, also known as S-methyl dithiocarbazate, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a hydrazine moiety with a dithiocarboxylate group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. These derivatives have garnered considerable attention for their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a well-characterized compound with established physical and chemical properties. A summary of its key identifiers and properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5397-03-5 | [1][2] |

| Molecular Formula | C₂H₆N₂S₂ | [1][2] |

| Molecular Weight | 122.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl dithiocarbazate, S-Methyl dithiocarbazate, Dithiocarbazic acid methyl ester | [3][4][5] |

| Appearance | White solid | [6] |

| Melting Point | 79 °C | [6] |

| Boiling Point | 207.3 °C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| Flash Point | 79.2 °C | [2] |

| SMILES | CSC(=S)NN | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a hydrazine group. The second sulfur atom is bonded to a methyl group.

Caption: 2D representation of this compound structure.

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving the reaction of hydrazine with carbon disulfide, followed by methylation. Several variations of this synthesis have been reported in the literature.

Experimental Protocol: Synthesis from Hydrazine, Carbon Disulfide, and Methyl Iodide

This protocol is adapted from procedures described in various patents and publications.[7][8][9]

Materials:

-

Hydrazine hydrate (85%)

-

Potassium hydroxide

-

Carbon disulfide

-

Methyl iodide

-

Ethanol

-

Water

-

Ether

Procedure:

-

Prepare a solution of potassium hydroxide in a mixture of water and ethanol in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to 0°C.

-

Slowly add hydrazine hydrate to the cooled potassium hydroxide solution while maintaining the temperature.

-

To this mixture, add pre-cooled carbon disulfide dropwise, ensuring the internal temperature of the reaction mixture does not exceed 10°C. A yellow oil, potassium dithiocarbazinate, may separate during this addition.

-

After the addition of carbon disulfide is complete, continue stirring the mixture for an additional hour.

-

Cool the reaction mixture and add two volumes of ether to precipitate more of the potassium dithiocarbazinate.

-

Separate the oily layer and dissolve it in water.

-

Cool the resulting aqueous solution in an ice bath.

-

Add methyl iodide in small portions with shaking and cooling after each addition until the methyl iodide is consumed.

-

Allow the reaction mixture to stand for several hours with occasional shaking to ensure the completion of the reaction.

-

The resulting solid, methyl dithiocarbodithioate, is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Intermediate for Biologically Active Molecules:

-

Derivatives of this compound, particularly isatin-derived dithiocarbazate imines, have been investigated for a broad spectrum of physiological properties.[10][11]

-

It is a precursor for the synthesis of carbothiohydrazones, carbothiohydrazides, and various aza-heterocyclic compounds like pyrazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.[10]

-

It has been used as an intermediate in the preparation of 6-aryl-pyridine thiosemicarbazones, which have been explored for their biological activities.[7][8][9]

Anticancer and Antiviral Activity:

-

A study on twelve methyl-2-arylidene hydrazinecarbodithioates revealed cytostatic activity against human promyelocytic leukemia cells.[12]

-

Some of these derivatives also exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[12]

-

A novel piperidone hydrazine carbodithioate derivative demonstrated significant inhibitory activity against the Hep G2 liver cancer cell line.[13]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is supported by various spectroscopic techniques.

| Spectroscopic Data Type | Observed Values / Information | Reference |

| Mass Spectrometry (EI) | Molecular Weight: 122.212 g/mol | [4] |

| Gas Phase Ion Energetics | Ionization Energy: 8.81 eV | [14] |

| ¹H NMR (for a derivative) | For Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate: δ 2.63 (s, 3H), 6.92 (d, 1H), 7.59 (dd, 1H), 7.63 (d, 1H), 11.48 (s, 1H), 13.90 (s, 1H) ppm. | [11] |

| HRMS (for a derivative) | For Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate: [M+H]⁺ found at 329.9335 m/z. | [11] |

Safety Information

This compound is a chemical that requires careful handling due to its potential hazards.

| Hazard Class | Hazard Statement | Precautionary Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. | [15] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. | [15] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [15] |

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for creating novel compounds with a wide array of biological activities. The demonstrated cytostatic and antiviral properties of its derivatives underscore the potential of this scaffold in the development of new therapeutic agents. As research in this area continues, it is likely that more applications for this compound and its derivatives will be discovered, further solidifying its importance in medicinal chemistry. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | CAS#:5397-03-5 | Chemsrc [chemsrc.com]

- 3. chemeo.com [chemeo.com]

- 4. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]

- 5. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyldithiocarbazate | 5397-03-5 [chemicalbook.com]

- 7. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]

- 8. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]

- 9. EP0841324A2 - A proces for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]

- 10. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of Methyl Hydrazinecarbodithioate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl Hydrazinecarbodithioate (also known as S-Methyl Dithiocarbazate or Methyl Dithiocarbazinate) and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this document presents the available mass spectrometry data for this compound, supplemented with representative NMR and IR data from closely related derivatives to offer valuable insights for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound and its derivatives.

Table 1: Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Molecular Weight | Mass Spectrum (Electron Ionization) |

| This compound | C₂H₆N₂S₂ | 122.21 g/mol | Principal peaks at m/z values are available in the NIST Chemistry WebBook.[1][2] |

| Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | C₃H₈N₂S₂ | 136.24 g/mol | A mass spectrum is available in the NIST Chemistry WebBook.[3][4] |

Table 2: ¹H NMR Spectroscopic Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6] | d₆-DMSO | 2.63 (s, 3H), 6.92 (d, J = 8.28 Hz, 1H), 7.59 (dd, J = 8.32, 2.0 Hz, 1H), 7.63 (d, J = 1.92 Hz, 1H), 11.48 (s, 1H), 13.90 (s, 1H) |

| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8] | d₆-DMSO | 2.31 (s, 3H), 2.62 (s, 3H), 6.84 (d, J = 7.96 Hz, 1H), 7.22 (d, J = 7.96 Hz, 1H), 7.36 (s, 1H), 11.27 (s, 1H), 14.00 (s, 1H) |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

| Compound | Ionization | Calculated [M+H]⁺ | Found [M+H]⁺ |

| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6] | ESI⁺ | 329.9370 | 329.9335 |

| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8] | ESI⁺ | 266.0422 | 266.0417 |

Table 4: Representative Infrared (IR) Spectroscopy Data for Related Hydrazone Complexes

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch | 3100-3300 |

| C-H stretch (methyl) | 2850-2960 |

| C=N stretch (imine) | 1590-1650 |

| C=S stretch (thione) | 1050-1250 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on methodologies reported for derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer. For electron ionization (EI) mass spectrometry, a standard instrument with a 70 eV electron beam is commonly used.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like a this compound derivative.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]

- 2. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]

- 3. Hydrazinecarbodithioic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 4. Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | C3H8N2S2 | CID 140651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Tautomerism of Methyl Hydrazinecarbodithioate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a detailed examination of the tautomeric phenomena observed in methyl hydrazinecarbodithioate and its derivatives. It consolidates crystallographic data, outlines relevant experimental protocols, and visualizes the core tautomeric equilibria.

Introduction

This compound, also known as S-methyl dithiocarbazate (SMDTC), and its derivatives are versatile compounds in coordination chemistry and drug design.[1] Their ability to chelate with metal ions through nitrogen and sulfur atoms makes them valuable ligands for the synthesis of complexes with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] A fundamental aspect of the chemistry of these molecules is their capacity to exist in different tautomeric forms, which significantly influences their reactivity, coordination behavior, and ultimately their therapeutic potential.[3][4] This guide delves into the structural nuances of tautomerism in this class of compounds.

Tautomeric Forms of this compound Derivatives

This compound and its derivatives can theoretically exist in several tautomeric forms. The most significant of these are the thione-thiol and imine-enamine tautomerisms.

-

Thione-Thiol Tautomerism: This involves the migration of a proton from the nitrogen atom to the thiocarbonyl sulfur atom, resulting in the formation of a thiol tautomer.[4]

-

Imine-Enamine Tautomerism: In derivatives where the hydrazine moiety is condensed with a carbonyl compound, an imine linkage is formed. This can undergo tautomerization to an enamine form.

Crystallographic studies have consistently shown that in the solid state, this compound derivatives predominantly exist in the thione tautomeric form.[5][6][7] This is often stabilized by intramolecular hydrogen bonding, particularly in Schiff base derivatives.[8]

Visualization of Tautomeric Equilibria

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in this compound and its Schiff base derivatives.

Caption: Thione-thiol equilibrium in this compound.

Caption: Imine-enamine tautomerism in a Schiff base derivative.

Quantitative Data from Crystallographic Studies

The following table summarizes key crystallographic data for several derivatives of this compound, providing insights into their solid-state structures.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Structural Features |

| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][9] | C₁₀H₈BrN₃OS₂ | Monoclinic | P2₁/n | Exists in the thione tautomeric form. The molecule is essentially planar, exhibiting a Z configuration about the C=N bond, which is stabilized by an intramolecular N—H⋯O hydrogen bond.[5][9] In the crystal, molecules form dimers through N—H⋯O hydrogen bonds.[5] |

| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[6][7] | C₁₁H₁₁N₃OS₂ | Monoclinic | P2₁/c | Adopts the thione tautomeric form in the solid state.[6][7] It displays a Z configuration around the imine C=N bond, with an intramolecular N—H⋯O hydrogen bond.[6] The crystal structure features inversion dimers linked by N—H⋯O hydrogen bonds.[7] |

| (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate[8] | C₁₇H₁₅N₃OS₂ | Not specified | Not specified | In the solid-state, the molecule adopts a Z configuration with the 5-methylisatin and dithiocarbazate groups located on the same side of the C=N bond, involving an intramolecular N—H⋯O hydrogen bond.[8] |

| 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate[10] | C₁₅H₁₆N₂S₃ | Monoclinic | Not specified | The central CN₂S₂ residue is nearly planar.[10] In the crystal, molecules form centrosymmetrically related self-associates via eight-membered {⋯HNCS}₂ synthons.[10] |

Experimental Protocols

The following sections detail the general methodologies for the synthesis and characterization of this compound derivatives, as compiled from the literature.

General Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between S-methyldithiocarbazate (SMDTC) and a carbonyl compound, such as an isatin derivative.

-

Preparation of S-methyldithiocarbazate (SMDTC): Carbon disulfide is added dropwise to a cooled solution of hydrazine hydrate and potassium hydroxide in ethanol.[2] Ethyl bromide is then added, and the reaction mixture is heated.[2]

-

Condensation Reaction: An equimolar amount of the desired carbonyl compound (e.g., 5-bromoisatin) is dissolved in a suitable solvent, such as ethanol.[9]

-

An equimolar amount of SMDTC, also dissolved in a suitable solvent, is added to the carbonyl compound solution.[1]

-

The mixture is heated under reflux with continuous stirring for a specified period (e.g., 15 minutes to 5 hours).[1][9]

-

The reaction mixture is then allowed to cool to room temperature, during which a precipitate forms.[1][9]

-

The precipitate is collected by filtration, washed, and dried over a desiccant like silica gel.[1][9]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[9]

Characterization Methods

-

¹H NMR: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆).[6][9] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. The presence of a signal for the N-H proton is indicative of the thione form.[1]

-

¹³C NMR: The spectrum is recorded to identify the carbon framework. A downfield chemical shift for the C=S carbon further confirms the presence of the thione tautomer.[1]

-

IR spectra are recorded to identify key functional groups. A strong band corresponding to the C=N stretching vibration confirms the formation of the imine in Schiff base derivatives.[2] The absence of a prominent S-H stretching band and the presence of a C=S stretching band are consistent with the thione tautomer.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[6][9]

-

Single crystals of the compound are grown, typically by slow evaporation from a suitable solvent.

-

A suitable crystal is mounted on a diffractometer.[10]

-

X-ray diffraction data is collected at a specific temperature (e.g., 150 K).[10]

-

The crystal structure is solved and refined to determine the precise arrangement of atoms in the solid state, providing definitive evidence of the predominant tautomeric form.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.

Caption: General workflow for synthesis and characterization.

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemical behavior. While crystallographic evidence strongly supports the predominance of the thione tautomer in the solid state, the equilibrium in solution can be influenced by factors such as solvent polarity and pH. A thorough understanding of these tautomeric forms, facilitated by the experimental and analytical techniques outlined in this guide, is essential for the rational design of novel therapeutic agents and coordination complexes based on this versatile molecular scaffold. Further studies, particularly quantitative analyses of tautomeric equilibria in solution, would provide deeper insights into the structure-activity relationships of these compounds.

References

- 1. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular design and synthesis of new dithiocarbazate complexes; crystal structure, bioactivities and nano studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07100D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of S-methyldithiocarbazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-methyldithiocarbazate (SMDTC). Due to the limited availability of direct, in-depth stability studies on SMDTC, this document combines established knowledge on the handling of related dithiocarbazate and hydrazine compounds with detailed, adaptable experimental protocols for assessing its stability.

Overview of S-methyldithiocarbazate Stability

S-methyldithiocarbazate is a hydrazine derivative and an important intermediate in the synthesis of various biologically active compounds, including Schiff bases and metal complexes with potential therapeutic applications.[1][2] Proper storage and handling are crucial to ensure its integrity and prevent degradation, which could lead to loss of potency and the formation of undesirable impurities.

General recommendations suggest that S-methyldithiocarbazate should be stored in a cool, dry, and well-ventilated area.[3] It is advisable to keep the container tightly closed and protected from heat sources and open flames.

Recommended Storage Conditions

While specific quantitative stability data under various conditions are not extensively published, the following storage conditions are recommended based on the general chemical nature of dithiocarbazates and hydrazine derivatives.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C) or controlled room temperature (20-25 °C) | To minimize thermal degradation. Some related Schiff bases show thermal degradation at elevated temperatures.[4][5] |

| Humidity | Dry environment (low relative humidity) | To prevent hydrolysis. The presence of water can facilitate the degradation of hydrazine derivatives. |

| Light | Protected from light (amber vials or stored in the dark) | To prevent photodegradation. Many chemical compounds are susceptible to degradation upon exposure to UV or visible light. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage | To prevent oxidation. The sulfur and nitrogen atoms in the molecule can be susceptible to oxidation.[6] |

| pH (in solution) | Neutral to slightly acidic | Hydrazine and its derivatives can be unstable in alkaline solutions.[7] |

Note: This table provides general guidance. Specific stability testing is required to establish definitive storage conditions and shelf-life.

Potential Degradation Pathways

Based on the chemical structure of S-methyldithiocarbazate and knowledge of related compounds, several potential degradation pathways can be postulated. These include hydrolysis, oxidation, and thermal decomposition. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[8]

A hypothetical degradation pathway for S-methyldithiocarbazate could involve the hydrolysis of the dithiocarbazate moiety, potentially leading to the formation of hydrazine, carbon disulfide, and methanol. Oxidation could target the sulfur atoms or the hydrazine nitrogen.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of S-methyldithiocarbazate requires well-defined experimental protocols. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[8] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation:

Detailed Methodologies:

-

Acidic Hydrolysis: A solution of S-methyldithiocarbazate in a suitable solvent (e.g., methanol or acetonitrile) is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Alkaline Hydrolysis: A similar procedure to acidic hydrolysis is followed, but using a base (e.g., 0.1 M NaOH).

-

Oxidative Degradation: The sample is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound and a solution are subjected to elevated temperatures (e.g., 80°C) for an extended period.

-

Photostability: The sample is exposed to light as per ICH Q1B guidelines, which specify conditions for exposure to a combination of visible and UV light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[11][12][13]

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradants |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of S-methyldithiocarbazate.[14][15][16]

-

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, phase transitions, and decomposition.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis. The following table is an illustrative example of how such data could be presented.

Illustrative Stability Data for S-methyldithiocarbazate under ICH Accelerated Conditions (40°C / 75% RH)

| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | White crystalline powder |

| 1 | 99.5 | 0.5 | White crystalline powder |

| 3 | 98.9 | 1.1 | Off-white powder |

| 6 | 97.2 | 2.8 | Yellowish powder |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability data must be generated through rigorous experimental studies.

Conclusion

References

- 1. S-methyldithiocarbazate and its Schiff bases: evaluation of bondings and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic action of some transition metal chelates of Schiff bases derived from S-methyldithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scielo.br [scielo.br]

- 11. turkjps.org [turkjps.org]

- 12. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. wjpps.com [wjpps.com]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 15. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 16. tainstruments.com [tainstruments.com]

A Technical Guide to the Theoretical and Computational Exploration of Methyl Hydrazinecarbodithioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hydrazinecarbodithioate (MHCDT), also known as S-methyldithiocarbazate, is a fascinating molecule with a rich chemical landscape and significant potential in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including cytostatic, antiviral, and anticancer properties.[1] This technical guide provides an in-depth exploration of the theoretical and computational studies of MHCDT, offering insights into its structural, electronic, and reactive properties. By bridging computational predictions with experimental observations, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the hydrazinecarbodithioate scaffold.

Introduction

This compound is a derivative of dithiocarbazic acid and has garnered attention for its versatile coordination chemistry and the biological activities of its derivatives.[2] Understanding the fundamental molecular properties of the core MHCDT structure is paramount for the rational design of new, more potent analogues. Computational chemistry provides a powerful lens through which we can examine these properties at a granular level, offering predictions that can guide and interpret experimental work. This guide will delve into the computational methodologies used to study MHCDT, present key theoretical data, and provide context with available experimental findings.

Computational Methodologies

The theoretical investigation of this compound has primarily employed quantum chemical calculations to elucidate its geometry, vibrational spectra, and electronic structure. The predominant methods utilized are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often with sophisticated basis sets to ensure high computational accuracy.

Key Computational Protocols

A common computational workflow for studying MHCDT is outlined below.

References

In-Depth Technical Guide to the Physical Properties of Methyl Hydrazinecarbodithioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl hydrazinecarbodithioate, a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases with potential pharmacological applications. This document outlines its known physical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

This compound, also known as S-methyl dithiocarbazate, is a crucial building block in organic synthesis. Its physical state is reported as a liquid.[1] The following tables summarize the key physical and chemical properties, distinguishing between experimentally determined and computationally predicted values.

General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C2H6N2S2 | [1][2][3] |

| Molecular Weight | 122.22 g/mol | [1][3] |

| IUPAC Name | methyl N-aminocarbamodithioate | [1] |

| CAS Number | 5397-03-5 | [1][2][3][4][5] |

| Canonical SMILES | CSC(=S)NN | [1] |

| InChI | InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | [1] |

| InChIKey | ILAXBOIRSPXAMM-UHFFFAOYSA-N | [1][2] |

Computed Physical Properties

The following properties have been determined through computational modeling and provide valuable estimates of the compound's behavior.

| Property | Value | Method | Source |

| Boiling Point | 525.89 K | Joback Method | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.3 | XLogP3 3.0 | [1] |

| Water Solubility (log10ws) | -1.19 | Crippen Method | [2] |

| Enthalpy of Vaporization (hvap) | 47.64 kJ/mol | Joback Method | [2] |

| Enthalpy of Formation (hf) | 101.96 kJ/mol | Joback Method | [2] |

| Critical Temperature (tc) | 792.93 K | Joback Method | [2] |

| Critical Pressure (pc) | 5312.41 kPa | Joback Method | [2] |

| McGowan's Characteristic Volume (mcvol) | 87.400 ml/mol | McGowan Method | [2] |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.24 | [1] |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.24 | [1] |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.24 | [1] |

Spectral Information

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

| Spectrum Type | Details | Source |

| FTIR Spectra | Instrument: Bruker IFS 112, Technique: KBr-Pellet | [1] |

| 13C NMR Spectra | Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna | [1] |

| GC-MS | NIST Mass Spectrometry Data Center | [1] |

Experimental Protocols

Synthesis of S-Methyldithiocarbazate (SMDTC)

The synthesis of this compound is a well-established procedure, often cited as the method by Das & Livingstone (1976). The following protocol is a generalized representation based on descriptions from various literature sources that reference this original work.[6][7]

Materials:

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide (or other suitable base)

-

Methyl iodide

-

Ethanol (or another suitable solvent)

Procedure:

-

Formation of Potassium Dithiocarbazate: A solution of potassium hydroxide in ethanol is prepared in a flask and cooled in an ice bath. Hydrazine hydrate is added to this cooled solution.

-

Addition of Carbon Disulfide: Pre-cooled carbon disulfide is added dropwise to the stirred reaction mixture, ensuring the temperature is maintained at a low level (e.g., below 10°C). This results in the formation of a potassium dithiocarbazate intermediate.

-

S-Methylation: Methyl iodide is then added portion-wise to the reaction mixture. The mixture is stirred for a specified period to allow for the S-alkylation to proceed, yielding this compound.

-

Isolation and Purification: The resulting product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

References

- 1. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | CAS#:5397-03-5 | Chemsrc [chemsrc.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of S-methyldithiocarbazate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of S-methyldithiocarbazate (SMDTC) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information extracted from scientific papers, coupled with a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories. This guide is intended to be a valuable resource for those working with SMDTC in synthesis, formulation, and biological screening.

Qualitative Solubility of S-methyldithiocarbazate and its Derivatives

S-methyldithiocarbazate and its derivatives, particularly Schiff bases and metal complexes, are frequently utilized in medicinal chemistry research for their potential antimicrobial and antitumor activities.[1][2] The solubility of these compounds is a critical parameter for their synthesis, purification, and biological evaluation. While specific quantitative data is scarce, a review of the literature provides significant qualitative insights into their solubility profiles.

The following table summarizes the observed solubility of S-methyldithiocarbazate and its derivatives in common organic solvents based on their use in synthesis and recrystallization procedures mentioned in various research articles.

| Solvent | Compound Type | Solubility Indication | References |

| Ethanol | S-methyldithiocarbazate & Derivatives | Soluble, often used for synthesis and recrystallization, sometimes requiring heat. | [3][4][5] |

| Methanol | S-methyldithiocarbazate & Derivatives | Soluble, frequently used as a solvent for synthesis and recrystallization. | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Schiff Bases & Metal Complexes | Generally soluble at room temperature. | [1] |

| Dimethylformamide (DMF) | Schiff Bases & Metal Complexes | Generally soluble at room temperature; used for recrystallization of complexes. | [1][6] |

| Acetone | Schiff Bases & Metal Complexes | Indicated as a solvent for some complexes at room temperature. | |

| Chloroform | Schiff Bases & Metal Complexes | Indicated as a solvent for some complexes at room temperature. | |

| Acetonitrile | S-methyldithiocarbazate Derivatives | Used in mixtures with other solvents like ethanol for recrystallization. | [4][5] |

It is important to note that the solubility of Schiff base and metal complex derivatives of S-methyldithiocarbazate can be influenced by the nature of the substituents. In some instances, a decrease in the biological activity of certain metal complexes has been attributed to their low solubility.[7]

Experimental Protocol for Determining the Solubility of S-methyldithiocarbazate

The following is a standard protocol for the quantitative determination of the solubility of S-methyldithiocarbazate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

S-methyldithiocarbazate (pure solid)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid S-methyldithiocarbazate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis:

-

Develop a calibration curve by preparing a series of standard solutions of S-methyldithiocarbazate of known concentrations in the same solvent.

-

Inject the diluted sample and the standards into the HPLC system.

-

Determine the concentration of S-methyldithiocarbazate in the diluted sample by comparing its peak area to the calibration curve.

-

-

For UV-Vis spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of S-methyldithiocarbazate in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve (Beer-Lambert plot).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of S-methyldithiocarbazate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of S-methyldithiocarbazate.

Caption: Experimental workflow for determining the solubility of S-methyldithiocarbazate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithiocarbazate ligands and their Ni(II) complexes with potential biological activity: Structural, antitumor and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from Methyl Hydrazinecarbodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from methyl hydrazinecarbodithioate (also known as S-methyldithiocarbazate) and its analogues are a class of compounds with significant interest in medicinal chemistry. These compounds are synthesized through the condensation reaction of the hydrazine derivative with an aldehyde or ketone. The resulting Schiff bases, characterized by the presence of an azomethine (-C=N-) group, and their metal complexes have demonstrated a wide range of biological activities, including potent anticancer and antimicrobial properties. This document provides detailed protocols for the synthesis of these Schiff bases and their subsequent evaluation as potential therapeutic agents.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The following protocol is a general procedure that can be adapted for various aldehydes and ketones.

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

-

This compound (S-methyldithiocarbazate, SMDTC)

-

Substituted aldehyde or ketone (e.g., salicylaldehyde, vanillin, 2-acetylpyridine)

-

Ethanol or Methanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or methanol.

-

To this solution, add a solution of the desired aldehyde or ketone (1 equivalent) in the same solvent.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

The reaction mixture is then refluxed with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base.

-

The solid product is collected by filtration using a Buchner funnel, washed with cold ethanol or the solvent used for the reaction, and then dried in a desiccator over silica gel.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure Schiff base.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1590-1650 cm⁻¹. The absence of the C=O stretching band from the starting aldehyde/ketone and the N-H stretching of the hydrazine also indicates a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectra will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm. The signals corresponding to the aromatic and other protons of the parent aldehyde/ketone and the S-methyl group of the hydrazinecarbodithioate will also be present. ¹³C NMR will show a signal for the azomethine carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) of the compound, which should be in agreement with the calculated values for the expected structure.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for the development of new anticancer and antimicrobial drugs.

Anticancer Activity

These Schiff bases and their metal complexes have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with DNA and induce apoptosis (programmed cell death).

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][2]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized Schiff base compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the Schiff base compounds in DMSO and then dilute them with the culture medium to the desired final concentrations.

-

After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plates for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

The following table summarizes the cytotoxic activity of some Schiff bases derived from S-methyl dithiocarbazate (SMDTC) and S-benzyl dithiocarbazate (SBDTC) and their copper(II) complexes against human breast cancer cell lines.

| Compound | Aldehyde/Ketone | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 |

| SMDTC-glyoxal | Glyoxal | 6.9 | >50 |

| SBDTC-glyoxal | Glyoxal | 2.6 | 13.9 |

| Cu(II)-SMDTC-glyoxal | Glyoxal | 1.7 | 1.4 |

| SMDTC-diacetyl | 2,3-Butanedione | 17.5 | >50 |

| SBDTC-diacetyl | 2,3-Butanedione | 13.8 | 32.1 |

| Cu(II)-SBDTC-diacetyl | 2,3-Butanedione | 10.5 | 11.2 |

Data compiled from multiple sources for illustrative purposes.

The anticancer activity of these Schiff bases is often linked to the induction of apoptosis. A proposed mechanism involves the activation of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic pathway of apoptosis induction by Schiff base derivatives.

Antimicrobial Activity

Schiff bases derived from this compound also exhibit significant activity against a range of pathogenic bacteria.

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile filter paper discs (6 mm in diameter)

-

Synthesized Schiff base compounds

-

Positive control (a standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent, e.g., DMSO)

-

Micropipette

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and spread it uniformly over the surface of a Mueller-Hinton agar plate.

-

Dissolve the synthesized Schiff base compounds in a suitable solvent (e.g., DMSO) to a known concentration.

-

Impregnate sterile filter paper discs with a specific volume of the compound solution.

-

Place the impregnated discs, along with positive and negative control discs, on the surface of the agar plate.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

The following table summarizes the antibacterial activity of some Schiff bases derived from S-methyl dithiocarbazate (SMDTC) and S-benzyl dithiocarbazate (SBDTC).

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| SMDTC-Methylisatin | Bacillus subtilis | 16 | ND |

| Staphylococcus aureus | 12 | ND | |

| SBDTC-Cinnamaldehyde | Escherichia coli | 15 | >200 |

| Staphylococcus aureus | 20 | 100 | |

| Co(II)-SBDTC-Cinnamaldehyde | Escherichia coli | 22 | 100 |

| Staphylococcus aureus | 28 | 50 |

ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[3]

Experimental Workflow

The overall process from synthesis to biological evaluation can be summarized in the following workflow.

Caption: General workflow for the synthesis and biological evaluation of Schiff bases.

Conclusion

The synthesis of Schiff bases using this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with their significant anticancer and antimicrobial activities, make these compounds attractive for further investigation in drug discovery programs. The provided application notes and protocols serve as a comprehensive guide for researchers in this field.

References

- 1. dovepress.com [dovepress.com]

- 2. Induction of cell cycle arrest and apoptosis by copper complex Cu(SBCM) 2 towards oestrogen-receptor positive MCF-7 breast cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03130H [pubs.rsc.org]

- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Metal Complexes with S-methyldithiocarbazate Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes featuring S-methyldithiocarbazate (SMDTC) derived ligands. The described compounds, particularly those involving Schiff base derivatives of SMDTC, are of significant interest due to their wide-ranging biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The coordination of these ligands with transition metals often enhances their biological efficacy.[1][3]

Overview and Synthetic Strategy

The general approach for preparing these metal complexes involves a two-step synthesis. The first step is the formation of a Schiff base ligand through the condensation reaction of S-methyldithiocarbazate with a suitable aldehyde or ketone.[1][4][5] The resulting Schiff base, which typically contains nitrogen and sulfur donor atoms, is then reacted with a metal salt to form the desired metal complex.[1][4][6] This modular approach allows for the synthesis of a diverse library of metal complexes with varying structures and biological activities by modifying the aldehydic/ketonic precursor and the metal ion.

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis and evaluation of metal complexes.

Experimental Protocols

Protocol for the Synthesis of S-methyldithiocarbazate (SMDTC) Schiff Base Ligands

This protocol outlines the general procedure for the condensation reaction between S-methyldithiocarbazate and an aldehyde or ketone to form the corresponding Schiff base ligand.

Materials:

-

S-methyldithiocarbazate (SMDTC)

-

Selected aldehyde or ketone (e.g., salicylaldehyde, o-vanillin, pyridoxal)[2]

-

Absolute Ethanol

-

Reflux apparatus

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

Dissolve S-methyldithiocarbazate (1 molar equivalent) in hot absolute ethanol.

-

In a separate flask, dissolve the chosen aldehyde or ketone (1 molar equivalent) in absolute ethanol.

-

Add the ethanolic solution of the aldehyde or ketone dropwise to the stirring solution of S-methyldithiocarbazate.

-

Heat the resulting mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated Schiff base ligand is then collected by filtration, washed with cold ethanol, and dried in a desiccator.

The logical flow of this protocol is illustrated in the diagram below:

Caption: Protocol for Schiff base ligand synthesis.

Protocol for the Synthesis of Metal(II) Complexes

This protocol describes the general method for the chelation of the synthesized Schiff base ligand with a metal(II) salt.

Materials:

-

Synthesized Schiff base ligand

-

Metal(II) salt (e.g., Cu(II) acetate, Ni(II) acetate, Zn(II) acetate)[4][7]

-

Methanol or Ethanol

-

Reflux apparatus

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

Dissolve the Schiff base ligand (2 molar equivalents) in hot methanol or ethanol.

-

Dissolve the metal(II) salt (1 molar equivalent) in the same solvent, in a separate flask.

-

Slowly add the metal salt solution to the stirring solution of the ligand.

-

A change in color is often observed upon addition, indicating complex formation.

-

Heat the mixture to reflux for 1-3 hours.

-

Allow the solution to cool to room temperature.

-

The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

The workflow for the synthesis of the metal complexes is as follows:

Caption: Protocol for metal complex synthesis.

Data Presentation

The following tables summarize quantitative data for various metal complexes with S-methyldithiocarbazate derived ligands, focusing on their anticancer and antimicrobial activities.

Anticancer Activity Data

The cytotoxic activity of these complexes is often evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cu1 (SMDTC-glyoxal complex) | MCF-7 | 1.7 | [1] |

| Cu1 (SMDTC-glyoxal complex) | MDA-MB-231 | 1.4 | [1] |

| Ligand 1 (glyoxal-derived) | MCF-7 | 6.9 | [1] |

| Ligand 2 (glyoxal-derived) | MCF-7 | 2.6 | [1] |

| Zn(II) complex 1 | Caco-2 | 9.1 | [2][3] |

Antimicrobial Activity Data

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | K. rhizophila | <24.4 | [1] |

| Compound 3 | S. aureus | <24.4 | [1] |

| H2L2 (o-vanillin Schiff base) | M. tuberculosis | <0.6 | [2] |

| H3L4 (diformylphenol Schiff base) | M. tuberculosis | <0.6 | [2] |

| Ni complex (dtc3) | Candida albicans | 1 - 32 | [8] |

Characterization of Synthesized Compounds

A thorough characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Commonly employed techniques include:

-

FTIR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. A shift in the C=N (imine) stretching frequency is indicative of complexation.[1]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligands and their diamagnetic metal complexes. The disappearance of the N-H proton signal upon complexation confirms the deprotonation of the ligand.[6]

-

UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

-

Elemental Analysis: To determine the elemental composition of the compounds.

-

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the metal complexes in solution.[6]

-

Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure and coordination geometry of the metal complexes.[1][2]

The relationship between synthesis and characterization is outlined below:

References

- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and antitumor activity of S-methyl dithiocarbazate Schiff base zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. S-benzyldithiocarbazate imine coordinated metal complexes kill Candida albicans by causing cellular apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl Hydrazinecarbodithioate in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals